molecular formula C18H19BrFNO3 B2448797 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide CAS No. 1796950-95-2

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide

Cat. No.: B2448797
CAS No.: 1796950-95-2
M. Wt: 396.256
InChI Key: WENCZBJNEAIDNZ-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzamide derivative, followed by the introduction of the fluorophenyl and methoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in a wide range of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-fluorophenyl)butanamide
  • 2-bromo-N-(4-fluorophenyl)butanamide
  • 2-bromo-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO3/c1-18(24-3,14-6-4-5-7-16(14)20)11-21-17(22)13-10-12(23-2)8-9-15(13)19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCZBJNEAIDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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